molecular formula C7H15ClFN B6218514 N-(2-fluoroethyl)cyclopentanamine hydrochloride CAS No. 2751620-35-4

N-(2-fluoroethyl)cyclopentanamine hydrochloride

Cat. No.: B6218514
CAS No.: 2751620-35-4
M. Wt: 167.7
InChI Key:
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Description

N-(2-fluoroethyl)cyclopentanamine hydrochloride is a chemical compound with the molecular formula C7H15ClFN and a molecular weight of 167.7 g/mol. It is a derivative of cyclopentanamine, where the amine group is substituted with a 2-fluoroethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-fluoroethyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-(2-fluoroethyl)cyclopentanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The 2-fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-fluoroethyl)cyclopentanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(2-fluoroethyl)cyclopentanamine hydrochloride can be compared with other similar compounds, such as:

    Cyclopentanamine: The parent compound without the 2-fluoroethyl substitution.

    N-(2-chloroethyl)cyclopentanamine hydrochloride: A similar compound with a chlorine atom instead of fluorine.

    N-(2-bromoethyl)cyclopentanamine hydrochloride: A similar compound with a bromine atom instead of fluorine.

The presence of the 2-fluoroethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluoroethyl)cyclopentanamine hydrochloride involves the reaction of cyclopentanone with ethylamine to form N-ethylcyclopentanamine, which is then reacted with hydrogen fluoride to form N-(2-fluoroethyl)cyclopentanamine. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopentanone", "Ethylamine", "Hydrogen fluoride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethylamine in the presence of a catalyst to form N-ethylcyclopentanamine.", "Step 2: N-ethylcyclopentanamine is reacted with hydrogen fluoride to form N-(2-fluoroethyl)cyclopentanamine.", "Step 3: N-(2-fluoroethyl)cyclopentanamine is reacted with hydrochloric acid to form the hydrochloride salt." ] }

CAS No.

2751620-35-4

Molecular Formula

C7H15ClFN

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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